molecular formula C18H32N2OSi B11821661 rel-4-[(1R,3S,5S)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methylcyclohexyl]-3-pyridinamine

rel-4-[(1R,3S,5S)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methylcyclohexyl]-3-pyridinamine

Cat. No.: B11821661
M. Wt: 320.5 g/mol
InChI Key: HNURBQJQUBJECZ-ZNMIVQPWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rel-4-[(1R,3S,5S)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methylcyclohexyl]-3-pyridinamine is a chiral pyridinamine derivative featuring a cyclohexyl scaffold substituted with a tert-butyldimethylsilyl (TBDMS) ether group and a methyl group. The stereochemistry (rel-1R,3S,5S) suggests a conformationally constrained structure, which may influence its physicochemical properties and biological interactions. The TBDMS group is commonly employed as a protecting moiety in organic synthesis, enhancing stability and lipophilicity . While direct pharmacological data for this compound is unavailable in the provided evidence, its structural features align with intermediates in nucleoside or carbohydrate chemistry, where silyl ethers are used to mask reactive hydroxyl groups during synthesis .

Properties

Molecular Formula

C18H32N2OSi

Molecular Weight

320.5 g/mol

IUPAC Name

4-[(1R,3S,5S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methylcyclohexyl]pyridin-3-amine

InChI

InChI=1S/C18H32N2OSi/c1-13-9-14(16-7-8-20-12-17(16)19)11-15(10-13)21-22(5,6)18(2,3)4/h7-8,12-15H,9-11,19H2,1-6H3/t13-,14+,15-/m0/s1

InChI Key

HNURBQJQUBJECZ-ZNMIVQPWSA-N

Isomeric SMILES

C[C@H]1C[C@H](C[C@H](C1)O[Si](C)(C)C(C)(C)C)C2=C(C=NC=C2)N

Canonical SMILES

CC1CC(CC(C1)O[Si](C)(C)C(C)(C)C)C2=C(C=NC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-4-[(1R,3S,5S)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methylcyclohexyl]-3-pyridinamine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Cyclohexyl Intermediate: The cyclohexyl group is synthesized through a series of reactions, including hydrogenation and functional group transformations.

    Introduction of the Dimethylsilyl Ether: The dimethylsilyl ether group is introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.

    Coupling with Pyridinamine: The final step involves coupling the cyclohexyl intermediate with pyridinamine under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can be performed on the pyridinamine group, converting it to a more reduced amine form.

    Substitution: The dimethylsilyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted cyclohexyl derivatives, reduced amines, and oxidized ketones or alcohols.

Scientific Research Applications

Chemistry

In chemistry, rel-4-[(1R,3S,5S)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methylcyclohexyl]-3-pyridinamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism of action of rel-4-[(1R,3S,5S)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methylcyclohexyl]-3-pyridinamine involves its interaction with specific molecular targets. The pyridinamine group can bind to receptors or enzymes, modulating their activity. The cyclohexyl group provides structural stability, while the dimethylsilyl ether group enhances its lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Core Structural Features and Functional Groups

The target compound’s pyridinamine core and TBDMS-substituted cyclohexane distinguish it from analogs. Below is a comparative analysis of key structural elements:

Compound Name / ID Core Structure Key Substituents/Functional Groups Notable Properties (from Evidence)
Target Compound Pyridinamine Cyclohexyl-TBDMS ether, methyl group (rel-1R,3S,5S) Likely high lipophilicity due to TBDMS
Compound 9 () Tetrahydrofuran TBDMS-protected hydroxyl, thioether, pyrimidinone Used in nucleoside synthesis; TBDMS enhances stability
Compound 4i/4j () Pyrimidinone Coumarin, tetrazole, phenyl groups High yields (79%); IR-confirmed C=O, C=S
Pyrrolidine Derivatives () Pyrrolidine Aryl halides, trifluoromethyl groups Supplier-listed; likely bioactive due to aryl substituents
Pyrazole-Carboxamide () Pyrazolo-pyridine Difluoromethyl, dioxopiperidinyl, polyether chain Research-grade; complex pharmacokinetics inferred

Stereochemical and Conformational Analysis

  • Compound 9 () : Stereochemistry at the tetrahydrofuran ring (2R,3R,4R,5R) ensures precise orientation of the TBDMS and thioether groups, critical for nucleoside analog activity .
  • Pyrrolidine Derivatives () : rel-(3R,4S) configurations with aryl substituents suggest tailored affinity for receptors or enzymes, similar to bioactive amines .

Functional Group Reactivity and Stability

  • TBDMS Ethers : Both the target compound and ’s Compound 9 utilize TBDMS to protect hydroxyl groups. This moiety improves synthetic handling and resistance to acidic/basic conditions compared to free hydroxyls .
  • Amine Groups : The pyridinamine in the target compound offers a primary amine for hydrogen bonding, contrasting with secondary/tertiary amines in pyrrolidine derivatives () or amides in ’s carboxamide.
  • Heterocyclic Diversity: Pyrimidinones () and pyrazoles () exhibit distinct electronic profiles; pyridinamine’s aromatic amine may confer stronger basicity than pyrimidinone’s carbonyl-dominated systems .

Hypothesized Structure-Activity Relationships (SAR)

While direct activity data is absent, structural trends from analogous compounds suggest:

  • Lipophilicity : The TBDMS group in the target compound likely increases membrane permeability compared to unprotected analogs, as seen in nucleoside derivatives .
  • Electronic Effects: Pyridinamine’s amine could engage in stronger hydrogen bonding than pyrimidinone’s carbonyl, influencing binding to biological targets .

Limitations and Contradictions

  • Data Gaps: No direct pharmacological or synthetic data exists for the target compound in the provided evidence, necessitating reliance on structural analogs.
  • Functional Group Conflicts : ’s pyrrolidine derivatives prioritize aryl halides over silyl ethers, suggesting divergent applications (e.g., receptor modulation vs. synthetic intermediates) .

Biological Activity

The compound rel-4-[(1R,3S,5S)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methylcyclohexyl]-3-pyridinamine is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features include a pyridinamine core and a tert-butyl dimethylsilyl group, which enhance its stability and lipophilicity. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H32N2OSiC_{18}H_{32}N_2OSi. The presence of functional groups such as amines and silyl ethers suggests a variety of possible chemical interactions and reactivity patterns.

Table 1: Structural Features of this compound

FeatureDescription
IUPAC NameThis compound
Molecular FormulaC18H32N2OSiC_{18}H_{32}N_2OSi
Molecular Weight320.54 g/mol
Functional GroupsPyridinamine, Silyl ether

Biological Activity

Research has indicated that compounds with similar structures to this compound exhibit various biological activities. These include inhibition of specific kinases and interaction with cellular pathways involved in cancer progression.

The biological activity of this compound may arise from its ability to modulate enzyme activity or receptor function. For instance:

  • Kinase Inhibition : Similar compounds have been identified as potent inhibitors of PIM kinases (PIM1, PIM2, PIM3), which are implicated in hematological malignancies. The inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • Nucleophilic Reactions : The pyridinamine moiety allows for nucleophilic substitutions that can affect various biological targets.

Case Studies

Several studies have investigated the pharmacological effects of related compounds:

Study 1: PIM Kinase Inhibition

A study focused on the synthesis and biological evaluation of aminocyclohexyl derivatives found that certain compounds demonstrated high potency against PIM kinases. These findings suggest that this compound could be developed further as a therapeutic agent for hematological cancers .

Study 2: In Vivo Efficacy

In an acute myeloid leukemia xenograft model, related compounds were shown to significantly reduce tumor growth compared to controls. This supports the potential application of this compound in oncology .

Comparative Analysis

To better understand the uniqueness of this compound in medicinal chemistry, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Compound APyridinamineEnhanced solubility
Compound BSilyl etherImproved metabolic stability
Compound CDifferent heterocycleDistinct biological activity profile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.